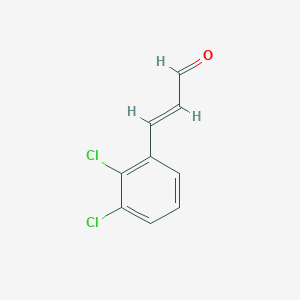

2,3-Dichlorocinnamaldehyde

描述

Structure

3D Structure

属性

CAS 编号 |

78444-18-5 |

|---|---|

分子式 |

C9H6Cl2O |

分子量 |

201.05 g/mol |

IUPAC 名称 |

(E)-3-(2,3-dichlorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-6H/b4-2+ |

InChI 键 |

DBEMJHDYRHMHEX-DUXPYHPUSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=CC=O |

手性 SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C=O |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=CC=O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2,3 Dichlorocinnamaldehyde

Strategies for the Chemical Synthesis of Dichlorocinnamaldehydes

The synthesis of dichlorocinnamaldehydes, including the 2,3-isomer, hinges on the strategic construction of the cinnamaldehyde (B126680) core and the precise introduction of chlorine atoms onto the aromatic ring.

The cinnamaldehyde framework is a classic structure in organic chemistry, and several reliable methods have been established for its synthesis. The most common industrial method is the Claisen-Schmidt condensation (a type of crossed-aldol condensation) between a substituted benzaldehyde (B42025) and acetaldehyde (B116499). scentree.co This reaction is particularly effective when the benzaldehyde component, which acts as the electrophile, lacks α-hydrogens, thus preventing self-condensation. msu.edu

Alternative laboratory-scale syntheses provide access to a wider range of derivatives. These include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Peterson olefination, all of which form the characteristic α,β-unsaturated double bond. Another modern approach is the oxidative Heck reaction, which couples an arylboronic acid with an α,β-unsaturated aldehyde like acrolein. nih.gov Additionally, the cinnamaldehyde core can be accessed through the oxidation of the corresponding cinnamyl alcohol. scentree.co

Table 1: Overview of General Synthetic Routes to the Cinnamaldehyde Core

| Synthesis Method | Reactants | Brief Description |

|---|---|---|

| Claisen-Schmidt Condensation | Benzaldehyde derivative + Acetaldehyde | Base-catalyzed condensation, highly efficient when the benzaldehyde has no α-hydrogens. msu.edu |

| Wittig Reaction | Benzaldehyde derivative + Phosphonium ylide | Reaction of an aldehyde with a phosphorus ylide to form an alkene. plos.org |

| Horner-Wadsworth-Emmons | Benzaldehyde derivative + Phosphonate carbanion | A modification of the Wittig reaction that often provides better stereoselectivity for the E-alkene. |

| Oxidative Heck Reaction | Arylboronic acid + Acrolein | Palladium-catalyzed cross-coupling reaction to form the C-C bond. nih.gov |

| Oxidation of Cinnamyl Alcohol | Cinnamyl alcohol derivative | Oxidation of the primary allylic alcohol to the corresponding aldehyde. scentree.co |

Direct chlorination of the cinnamaldehyde molecule is generally not a viable strategy for producing 2,3-dichlorocinnamaldehyde. The presence of the electron-rich alkene and the aldehyde functional group complicates electrophilic aromatic substitution, often leading to undesired side reactions such as addition to the double bond.

Therefore, the most effective and regioselective approach is to begin with a precursor molecule where the chlorine atoms are already in the desired 2,3-positions on the benzene (B151609) ring. The key starting material for this strategy is 2,3-dichlorobenzaldehyde (B127699). nih.gov Synthesis of this precursor can be achieved through several routes, for instance, from 2,3-dichlorotoluene (B105489) via side-chain bromination followed by hydrolysis and oxidation, or from 2,3-dichloroaniline (B127971) via a Sandmeyer-type reaction involving diazotization and subsequent reaction with a formaldehyde (B43269) equivalent. chemicalbook.comgoogle.com

The chemo- and regioselective synthesis of this compound is best accomplished by employing one of the core synthesis methods with the pre-functionalized starting material, 2,3-dichlorobenzaldehyde. The Claisen-Schmidt condensation is particularly well-suited for this purpose. msu.edu In this reaction, 2,3-dichlorobenzaldehyde can only function as the acceptor aldehyde (electrophile) because it lacks acidic α-protons, while acetaldehyde acts as the enolate donor. This inherent reactivity difference minimizes self-condensation of the acetaldehyde and prevents competing reaction pathways, leading to the desired this compound product with high selectivity.

This strategy of using a pre-substituted benzaldehyde is a general one and is used to synthesize various isomers of dichlorocinnamaldehyde, underscoring the importance of precursor selection for controlling the final substitution pattern.

Table 2: Synthesis of Dichlorocinnamaldehyde Isomers from Corresponding Benzaldehydes

| Target Isomer | Required Precursor | Reference |

|---|---|---|

| This compound | 2,3-Dichlorobenzaldehyde | chemicalbook.comgoogle.com |

| 2,4-Dichlorocinnamaldehyde | 2,4-Dichlorobenzaldehyde | google.com |

| 3,4-Dichlorocinnamaldehyde | 3,4-Dichlorobenzaldehyde | plos.orgevitachem.com |

| 2,6-Dichlorocinnamaldehyde | 2,6-Dichlorobenzaldehyde | google.comontosight.ai |

Reaction Chemistry of the this compound Scaffold

The chemical reactivity of this compound is dominated by two key structural features: the α,β-unsaturated carbonyl system and the chlorine substituents on the aromatic ring.

The conjugated system of the alkene and the aldehyde group in this compound creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). wikipedia.orgpressbooks.pub This dual reactivity gives rise to two main addition pathways.

1,2-Addition (Direct Addition): Strong, hard nucleophiles, such as organolithium or Grignard reagents, tend to attack the more polarized carbonyl carbon directly. pressbooks.pub This results in the formation of a substituted allylic alcohol.

1,4-Addition (Conjugate Addition): Softer nucleophiles, including organocuprates, amines, and thiols, preferentially attack the β-carbon. wikipedia.orgpressbooks.pub This reaction, often called a Michael-type addition, proceeds through an enolate intermediate that subsequently tautomerizes to the more stable carbonyl compound. pressbooks.pubresearchgate.netnih.gov

Beyond nucleophilic additions, the α,β-unsaturated aldehyde moiety can undergo several other important transformations:

Schiff Base Formation: The aldehyde group readily condenses with primary amines to form imines, also known as Schiff bases. mdpi.comresearchgate.net

Oxidation: The aldehyde can be oxidized to the corresponding 2,3-dichlorocinnamic acid using suitable oxidizing agents. scentree.covipsen.vn

Reduction (Hydrogenation): Catalytic hydrogenation can selectively reduce the carbon-carbon double bond, the carbonyl group, or both, depending on the catalyst and reaction conditions. wikipedia.orgvipsen.vn

Cycloaddition Reactions: The electron-deficient alkene can act as a dienophile in Diels-Alder reactions. wikipedia.org

Table 3: Summary of Reactions at the α,β-Unsaturated Carbonyl System

| Reaction Type | Reagent/Conditions | Product Type | Description |

|---|---|---|---|

| 1,2-Nucleophilic Addition | Strong nucleophiles (e.g., R-MgBr, R-Li) | Allylic Alcohol | Attack at the carbonyl carbon. pressbooks.pub |

| 1,4-Nucleophilic Addition | Soft nucleophiles (e.g., R₂CuLi, R-NH₂, R-SH) | Saturated Aldehyde | Michael-type attack at the β-carbon. wikipedia.orgnih.gov |

| Schiff Base Formation | Primary Amines (R-NH₂) | Imine | Condensation reaction at the aldehyde group. mdpi.comresearchgate.net |

| Oxidation | Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid | Conversion of the aldehyde to a carboxylic acid. vipsen.vn |

| Hydrogenation | H₂ with Metal Catalyst (e.g., Pd, Ni) | Saturated Aldehyde/Alcohol | Reduction of the C=C and/or C=O bonds. wikipedia.org |

The two chlorine atoms on the phenyl ring of this compound are characteristic of aryl halides. While generally less reactive than alkyl halides, they can participate in several important chemical transformations, primarily transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2- and 3-positions, providing a powerful tool for structural diversification.

Potential transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond with an amine.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne.

The relative reactivity of the chlorine at the 2-position versus the 3-position can be influenced by steric hindrance and electronic effects, potentially allowing for selective or sequential functionalization under carefully controlled conditions.

Derivatization Strategies for Structure-Activity Relationship Studies

The exploration of a lead compound's biological activity is systematically undertaken through Structure-Activity Relationship (SAR) studies. azolifesciences.com This process involves the synthesis of a series of derivatives to probe how specific structural modifications influence the compound's interaction with a biological target. azolifesciences.com For this compound, its chemical architecture—featuring a dichlorinated aromatic ring, an α,β-unsaturated system, and a terminal aldehyde group—offers several key sites for derivatization. The goal of these modifications is to systematically alter properties such as steric bulk, electronics, and hydrogen bonding potential to map the pharmacophore and optimize biological activity.

Aldehyde Group Modifications

The aldehyde functional group is a primary target for derivatization due to its reactivity and its potential to form hydrogen bonds or other interactions with biological macromolecules. Common strategies involve condensation reactions to form new C=N bonds, thereby altering the electronic and steric profile of the molecule's terminus.

Schiff Base (Imine) Formation: Condensation of the aldehyde with various primary amines yields Schiff bases. This strategy is useful for introducing a wide array of substituents (R-groups) to probe for additional binding pockets or to modify physicochemical properties like lipophilicity and basicity.

Oxime and Hydrazone Synthesis: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) and its derivatives produces oximes and hydrazones, respectively. These modifications replace the carbonyl oxygen with a nitrogen-containing group, altering the hydrogen-bonding capability (from acceptor to donor/acceptor) and introducing new steric and electronic features.

The table below outlines common derivatization reactions targeting the aldehyde group of this compound for SAR studies.

| Original Functional Group | Reagent | Resulting Derivative | Rationale for SAR |

| Aldehyde (-CHO) | Primary Amine (R-NH₂) | Schiff Base / Imine (-CH=N-R) | Introduce diverse substituents to explore steric and electronic requirements; modulate lipophilicity. |

| Aldehyde (-CHO) | Hydroxylamine (NH₂OH) | Oxime (-CH=N-OH) | Alter hydrogen bonding potential; investigate the role of the carbonyl oxygen. |

| Aldehyde (-CHO) | Hydrazine (NH₂NH₂) | Hydrazone (-CH=N-NH₂) | Introduce hydrogen bond donors; serve as a platform for further N-alkylation or acylation. |

| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) | Alcohol (-CH₂OH) | Remove the carbonyl's electrophilicity and planarity to assess its importance for activity. |

Modifications of the α,β-Unsaturated System

The conjugated double bond is another key feature for derivatization, particularly because its presence creates a Michael acceptor system. maynoothuniversity.ie Probing the necessity of this functional group is a critical step in SAR studies.

Michael Addition: The reaction of nucleophiles (e.g., thiols) with the β-carbon of the cinnamaldehyde scaffold saturates the double bond. A loss of biological activity in such derivatives would strongly suggest that the Michael acceptor capability is essential for the mechanism of action. maynoothuniversity.ie

Cycloaddition Reactions: Reactions like the Diels-Alder cycloaddition can be employed to drastically alter the conformation and steric profile of the propenal side chain, investigating the importance of its planarity and flexibility.

Aromatic Ring Modifications

While the core of the prompt focuses on derivatizing this compound itself, a comprehensive SAR study could also involve synthesizing analogs with different substitution patterns on the phenyl ring. This would help to determine the role of the chlorine atoms at the 2- and 3-positions, exploring whether their electron-withdrawing nature and steric bulk are optimal for activity. For instance, analogs could be synthesized with chlorine atoms at other positions (e.g., 3,4-dichloro or 2,4-dichloro) or with different halogen or alkyl groups to map the electronic and steric requirements of the aromatic ring binding site.

Through the systematic application of these derivatization strategies, a detailed understanding of the structure-activity relationships for this compound can be developed. This knowledge is fundamental for the rational design of more potent and selective analogs.

Advanced Spectroscopic and Chromatographic Characterization in 2,3 Dichlorocinnamaldehyde Research

Methodologies for Structural Elucidation and Purity Assessment

The confirmation of the molecular structure and the determination of sample purity are critical steps following the synthesis of 2,3-Dichlorocinnamaldehyde. A combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and various chromatographic techniques is employed to achieve a complete analytical profile of the compound.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, often to four or more decimal places. researchgate.net This accuracy allows for the confident determination of a molecule's elemental composition, as each element has a unique mass defect. researchgate.netgcms.cz For this compound, with a molecular formula of C₉H₆Cl₂O, HRMS can distinguish it from other compounds that may have the same nominal mass but a different atomic makeup. nih.gov

The instrument measures the mass-to-charge ratio (m/z) with high precision, and the resulting data is compared against the theoretically calculated exact mass. researchgate.net This confirmation is a crucial first step in structural elucidation.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆Cl₂O |

| Theoretical Exact Mass (Monoisotopic) | 199.9847 g/mol |

| Observed m/z (Hypothetical) | 199.9845 |

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic connectivity of a molecule. idc-online.comscispace.com Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each hydrogen and carbon atom in this compound can be mapped out.

In a ¹H NMR spectrum, the chemical shift (δ) indicates the electronic environment of the protons, the integration reveals the ratio of protons, and the spin-spin coupling patterns (multiplicity and coupling constants, J) provide information about adjacent protons. For this compound, distinct signals are expected for the aldehyde proton, the two vinylic protons on the propenal chain, and the three protons on the dichlorinated benzene (B151609) ring.

¹³C NMR provides information on the carbon skeleton, with signals corresponding to the carbonyl carbon, vinylic carbons, and the aromatic carbons. The number of unique signals confirms the symmetry of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.7 - 10.1 | Doublet | ~7.5 |

| Vinylic (Ar-CH=) | 7.5 - 7.8 | Doublet | ~16.0 |

| Vinylic (=CH-CHO) | 6.6 - 6.9 | Doublet of Doublets | ~16.0, ~7.5 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 194 |

| Vinylic (Ar-CH=) | 145 - 155 |

| Vinylic (=CH-CHO) | 128 - 132 |

| Aromatic (C-Cl) | 133 - 138 |

| Aromatic (C-H) | 127 - 131 |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Isomeric Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from unreacted starting materials, byproducts, and, crucially, its other positional isomers (e.g., 2,4-, 3,4-, or 3,5-Dichlorocinnamaldehyde). The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. chemrevlett.com A reversed-phase HPLC method, typically using a C18 or C8 column, can effectively separate compounds based on their polarity. nih.gov The purity of this compound is determined by calculating the relative area of its peak in the chromatogram. The separation of closely related isomers can be challenging and may require methodical development, including adjustments to the mobile phase composition (e.g., acetonitrile/water ratio) or the use of alternative stationary phases like phenyl columns that offer different selectivity. chromforum.org

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. jfda-online.com In GC-MS, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer. scispace.com This provides not only separation based on retention time but also mass spectral data for each component, allowing for positive identification of impurities. Different stationary phases (polar vs. non-polar) can be used to optimize the separation of isomers. chromforum.org

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV-Vis at an appropriate wavelength (e.g., 254 nm) | |

| GC-MS | Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm |

| Carrier Gas | Helium | |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 280°C) |

Quantitative Analytical Approaches for Reaction Monitoring and Yield Determination

Quantitative analysis is crucial for optimizing synthetic procedures by monitoring reaction progress and accurately determining the final product yield. beilstein-journals.org Techniques like HPLC and GC are well-suited for this purpose. nih.gov

By taking aliquots from the reaction mixture at specific time intervals and analyzing them, chemists can track the consumption of reactants and the formation of this compound. nih.govnih.gov This is often accomplished by creating a calibration curve with standards of known concentrations to quantify the amount of product present at each time point. This data is invaluable for studying reaction kinetics and determining when a reaction has reached completion. The final yield is then calculated by comparing the amount of purified product obtained against the theoretical maximum.

Table 5: Hypothetical HPLC Data for Reaction Monitoring of this compound Synthesis

| Time (hours) | Reactant A Peak Area | This compound Peak Area | Calculated Yield (%) |

|---|---|---|---|

| 0 | 5,432,100 | 0 | 0 |

| 1 | 4,123,450 | 1,254,300 | 23.1 |

| 2 | 2,987,650 | 2,389,700 | 44.0 |

| 4 | 1,109,870 | 4,150,200 | 76.4 |

| 6 | 254,320 | 4,890,100 | 90.0 |

Computational and Theoretical Chemical Investigations of 2,3 Dichlorocinnamaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules like 2,3-dichlorocinnamaldehyde. molaid.comnih.govscielo.org.mx These calculations can predict various molecular properties that are crucial for determining reactivity.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. semanticscholar.org

Electron Affinity and Ionization Potential: These values help in understanding the molecule's ability to accept or donate electrons, respectively. scielo.org.mx

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net

NBO Analysis: Natural Bond Orbital (NBO) analysis provides information about charge transfer and donor-acceptor interactions within the molecule. researchgate.net

For cinnamaldehyde (B126680) derivatives, studies have shown that substituents on the phenyl ring significantly influence these electronic properties. scribd.com For instance, the presence of electron-withdrawing groups like chlorine atoms in the 2 and 3 positions of this compound would be expected to impact its electronic structure and reactivity compared to the unsubstituted cinnamaldehyde.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Difference between HOMO and LUMO energies, indicating chemical reactivity and stability |

| Electron Affinity | Energy released when an electron is added to a neutral atom or molecule to form a negative ion |

| Ionization Potential | The amount of energy required to remove an electron from a neutral atom or molecule |

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net These simulations can provide detailed insights into how a small molecule like this compound interacts with biological macromolecules such as proteins and nucleic acids. semanticscholar.org

The process of an MD simulation involves:

System Setup: A model of the system, including the ligand (this compound) and the biological macromolecule, is placed in a simulated environment (e.g., a water box with ions).

Force Field Application: A force field is chosen to describe the potential energy of the system. This includes terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The classical equations of motion are solved numerically for each atom in the system over a specified period, generating a trajectory of atomic positions and velocities. researchgate.net

Analysis: The resulting trajectory is analyzed to understand various aspects of the interaction, such as binding stability, conformational changes in the protein or ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Free energy calculations can also be performed to estimate the binding affinity of the ligand to the macromolecule. frontiersin.org

Molecular Docking Studies for Ligand-Target Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule at the active site of a target protein. researchgate.net

The docking process involves two main steps:

Sampling: The algorithm explores a large number of possible conformations of the ligand within the binding site of the receptor.

Scoring: A scoring function is used to estimate the binding affinity for each conformation, and the conformations are ranked based on their scores.

For this compound, molecular docking studies can identify potential biological targets by predicting its binding affinity and mode to the active sites of various proteins. The results of docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. mdpi.com These insights are crucial for understanding the molecule's mechanism of action and for designing more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net QSAR models are developed by correlating calculated molecular descriptors of a set of compounds with their experimentally determined biological activities. frontiersin.org

The general workflow for developing a QSAR model includes:

Data Set Preparation: A set of molecules with known biological activities is collected.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that relates the descriptors to the biological activity. semanticscholar.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a class of compounds including derivatives of cinnamaldehyde, QSAR studies can be employed to predict their biological activities, such as antimicrobial or anticancer effects. colpos.mx By identifying the key molecular descriptors that influence the activity, QSAR models can guide the design of new, more potent analogues of this compound. For instance, a QSAR model might reveal that specific electronic or steric properties are crucial for the desired biological effect. nih.gov

Structure Activity Relationship Sar Studies of 2,3 Dichlorocinnamaldehyde and Its Analogs

Impact of Halogen Substitution Patterns on the Activity Profile of Cinnamaldehyde (B126680) Derivatives

The introduction of halogen atoms onto the phenyl ring of cinnamaldehyde has been shown to be a viable strategy for enhancing its biological activity. Halogens, being electron-withdrawing groups, can influence the electrophilicity of the α,β-unsaturated system, which is a key determinant of its reactivity.

While specific data on the 2,3-dichloro isomer is limited in comparative studies, the general trend suggests that di-substitution with chlorine can lead to a significant enhancement of biological activity compared to the unsubstituted parent compound. The specific positioning of the chlorine atoms at the 2 and 3 positions would create a unique electronic and steric environment that would dictate its specific interactions with biological targets.

Importance of the α,β-Unsaturated Acyl Group as a Michael Acceptor in Biological Interactions

A recurring and critical theme in the structure-activity relationship of cinnamaldehyde and its analogs is the indispensable role of the α,β-unsaturated acyl group. This functional group acts as a Michael acceptor, a chemical entity that can readily react with nucleophiles, such as the thiol groups of cysteine residues in proteins, via a Michael-type addition reaction. plos.orgmaynoothuniversity.ie

This reactivity is believed to be a primary mechanism through which cinnamaldehyde and its active derivatives exert their biological effects. By forming covalent bonds with key proteins, these compounds can disrupt their function, leading to the inhibition of cellular processes like bacterial communication (quorum sensing) or enzymatic activity. plos.orgmaynoothuniversity.ie Studies have consistently shown that analogs lacking the α,β-unsaturated double bond, such as 3-phenylpropionaldehyde, are inactive or significantly less active. plos.orgmaynoothuniversity.ie This underscores the necessity of this Michael acceptor functionality for the biological activity of this class of compounds. The electrophilic nature of the β-carbon in the conjugated system is therefore a cornerstone of their molecular mechanism of action. plos.org

Comparative SAR Analysis between 2,3-Dichlorocinnamaldehyde and other Dichlorocinnamaldehyde Isomers

A direct and detailed comparative structure-activity relationship analysis between this compound and other dichlorocinnamaldehyde isomers is challenging due to a notable lack of specific published research data for the 2,3-dichloro isomer in direct comparison with its counterparts. However, extensive research on other isomers, particularly 3,4-dichlorocinnamaldehyde, provides a strong basis for inferring the potential activity profile of the 2,3-dichloro analog.

Below is a table summarizing the reported activity of various cinnamaldehyde derivatives, which helps to contextualize the potential activity of this compound.

| Compound | Substitution | Reported Biological Activity |

| Cinnamaldehyde | Unsubstituted | Baseline antimicrobial and quorum sensing inhibitory activity. nih.gov |

| 2-Nitrocinnamaldehyde | 2-NO₂ | At least as active as cinnamaldehyde in blocking AI-2 quorum sensing. nih.gov |

| 4-Nitrocinnamaldehyde | 4-NO₂ | At least as active as cinnamaldehyde in blocking AI-2 quorum sensing. nih.gov |

| 3,4-Dichlorocinnamaldehyde | 3,4-di-Cl | Highly potent inhibitor of AI-2 quorum sensing, more active than cinnamaldehyde. nih.gov |

| 4-Chlorocinnamaldehyde | 4-Cl | Showed quorum sensing inhibitory activity. figshare.com |

| 2,3,4,5,6-Pentafluorocinnamaldehyde | 2,3,4,5,6-penta-F | More active than unsubstituted cinnamaldehyde in quorum sensing inhibition. nih.gov |

This table is generated based on available research data and is intended for comparative purposes.

The data clearly indicates that di-halogenation, as seen in 3,4-dichlorocinnamaldehyde, can significantly boost activity. It is plausible that this compound would also exhibit enhanced activity compared to the parent compound, although its precise potency relative to the 3,4-isomer would depend on the specific steric and electronic interactions it can form within the active site of its biological targets. Further empirical studies are required to definitively place this compound within the SAR landscape of dichlorocinnamaldehyde isomers.

Mechanistic Investigations of 2,3 Dichlorocinnamaldehyde S Biological Activities at the Molecular and Cellular Levels

Molecular Mechanisms of Quorum Sensing Inhibition by 2,3-Dichlorocinnamaldehyde Analogs

Interaction with Bacterial Autoinducer Receptors and Signaling Pathways

Research indicates that the inhibitory action of cinnamaldehyde (B126680) analogs is not directed at the initial signal reception but rather downstream at the level of the LuxR protein itself. plos.orgnih.gov This was confirmed by experiments showing that these compounds could inhibit bioluminescence in various V. harveyi QS mutants, pointing to LuxR as the direct target. plos.orgplos.org

Inhibition of Transcriptional Regulator DNA-Binding Ability

The core of this compound's anti-quorum sensing activity lies in its ability to diminish the DNA-binding capacity of the transcriptional regulator LuxR. plos.orgnih.gov LuxR, and its homologs in other bacteria, are responsible for binding to specific promoter regions of DNA to control the expression of a suite of genes, many of which are related to virulence. plos.orgnih.gov

Experimental evidence from DNA binding assays has shown that in the presence of cinnamaldehyde and its analogs, including 3,4-dichloro-cinnamaldehyde, the ability of LuxR to bind to its target DNA is significantly impaired. plos.org This inhibition of DNA binding directly prevents the transcription of genes regulated by the quorum-sensing system. The mechanism is thought to involve the inhibitor acting as a ligand for LuxR, inducing a conformational change that reduces its affinity for DNA. plos.org

Role of Michael-Type Addition Reactions with Biological Nucleophiles

The chemical structure of this compound, specifically the α,β-unsaturated aldehyde group, is crucial for its biological activity. This feature makes the compound susceptible to Michael-type addition reactions with nucleophiles. plos.org It is hypothesized that nucleophilic side chains of amino acids, such as the thiol groups of cysteine residues within the LuxR protein, can react with the electrophilic β-carbon of the cinnamaldehyde analog. plos.orgmaynoothuniversity.ie

This covalent modification of the LuxR protein is believed to be irreversible and results in a modified protein with a reduced ability to bind to its DNA target. plos.orgmaynoothuniversity.ie The importance of the α,β-unsaturated system is highlighted by the observation that analogs lacking this feature, such as 3-phenylpropionaldehyde, are inactive as quorum sensing inhibitors. plos.org

Modulatory Effects on Bacterial Virulence Factor Production

By interfering with quorum sensing, this compound and its analogs can significantly modulate the production of various virulence factors in bacteria. plos.orgresearchgate.net These factors are molecules that enable pathogens to colonize a host, evade the immune system, and cause disease. wikipedia.orgmgc.ac.cn

The inhibition of LuxR function leads to a downstream reduction in the expression of genes responsible for producing virulence factors. plos.org For instance, studies have shown that these compounds can decrease protease activity and pigment production in Vibrio anguillarum and Vibrio cholerae. plos.orgresearchgate.net

| Compound | Target Organism | Effect on Virulence Factor | Reference |

| 3,4-dichloro-cinnamaldehyde | Vibrio anguillarum | Decreased protease activity and pigment production | plos.org |

| 3,4-dichloro-cinnamaldehyde | Vibrio cholerae | Decreased protease activity | plos.org |

| Cinnamaldehyde analogs | Vibrio anguillarum, Vibrio vulnificus | Reduced biofilm formation | plos.orgplos.org |

| Cinnamaldehyde analogs | Vibrio cholerae | Increased biofilm formation | plos.orgplos.org |

| 2-nitro-cinnamaldehyde | Vibrio anguillarum | Inhibit pigment production and protease activity | researchgate.net |

| 4-methoxy-cinnamaldehyde | Vibrio anguillarum | Inhibit pigment production and protease activity | researchgate.net |

Cellular Impact on Bacterial Physiological Processes

The disruption of quorum sensing by this compound also has a notable impact on fundamental bacterial physiological processes, including the starvation response and membrane integrity.

While the primary mechanism of action of cinnamaldehyde at lower, anti-quorum sensing concentrations is not the disruption of membrane integrity, some studies on related compounds suggest potential effects on the cell envelope. nih.govmdpi.com For example, at higher, lethal concentrations, cinnamaldehyde can perturb the cell membrane. nih.govmdpi.com However, the quorum sensing inhibitory effects are observed at sub-lethal concentrations where membrane integrity is not significantly compromised. nih.gov The focus of this compound's action in quorum sensing is on the specific molecular target, LuxR, rather than general membrane disruption. plos.org The impact on enzyme activity is primarily linked to the inhibition of virulence-associated enzymes like proteases, as a direct consequence of down-regulating their expression through QS inhibition. plos.org

| Compound | Process Affected | Organism(s) | Observed Effect | Reference |

| 3,4-dichloro-cinnamaldehyde | Starvation Response | Vibrio spp. | Suppresses the starvation response, increasing susceptibility to stress. | plos.org |

| Cinnamaldehyde analogs | Enzyme Activity (Proteases) | Vibrio anguillarum, Vibrio cholerae | Decreased protease activity. | plos.org |

Academic and Research Applications in Chemical Biology

Development of 2,3-Dichlorocinnamaldehyde as a Chemical Probe for Investigating Quorum Sensing Pathways

Chemical probes are small molecules used to study and manipulate biological systems, such as bacterial communication networks known as quorum sensing (QS). QS allows bacteria to coordinate gene expression based on population density, regulating processes like virulence and biofilm formation. plos.org The inherent chemical nature of QS makes small molecule inhibitors invaluable tools for dissecting these signaling pathways.

Utility in Understanding Bacterial Communication and Pathogenesis Mechanisms

Bacterial communication is fundamental to pathogenesis, the process by which microbes cause disease. nih.gov QS systems control the expression of numerous virulence factors, including toxins, proteases, and biofilm formation machinery. nih.govnih.gov By delaying the expression of these factors until a sufficient bacterial population is achieved, pathogens can overwhelm host defenses. nih.gov Small molecules that interfere with this communication can, therefore, be used to understand the link between signaling and disease progression.

The cinnamaldehyde (B126680) scaffold has proven useful in this regard. By inhibiting QS, these compounds can disrupt the production of virulence factors and attenuate pathogenicity. nih.govplos.org Research on various analogs has helped to establish a structure-activity relationship, identifying key chemical features necessary for activity. These include an α,β-unsaturated acyl group, which can act as a Michael acceptor, a hydrophobic aromatic ring, and a partial negative charge. plos.orgnih.gov

A comprehensive study on cinnamaldehyde analogs demonstrated that dichlorinated derivatives are particularly effective. Specifically, 3,4-Dichlorocinnamaldehyde was found to be one of the most active compounds, reducing QS-regulated bioluminescence in Vibrio harveyi by 99% and significantly increasing the survival of nematodes infected with pathogenic Vibrio species. plos.org Although direct experimental data on this compound is scarce, its close structural relationship to the highly active 3,4-dichloro isomer makes it a molecule of high interest. Investigating its specific effects on the Las, Rhl, and PQS quorum sensing systems in pathogens like Pseudomonas aeruginosa could yield valuable insights into the precise mechanisms governing virulence and inter-bacterial communication. nih.govfrontiersin.org

Application in Antimicrobial Resistance Research via Anti-virulence Strategies

The rise of antimicrobial resistance necessitates the development of novel therapeutic strategies. nih.gov Anti-virulence therapy is an emerging approach that aims to disarm pathogens by targeting their virulence factors rather than killing them. nih.gov This strategy is thought to impose less selective pressure for the development of resistance compared to traditional bactericidal antibiotics. nih.gov Since QS is a master regulator of virulence in many pathogens, its inhibition is a primary goal of anti-virulence research. nih.gov

The table below summarizes the QS-inhibitory activity of several cinnamaldehyde analogs against Vibrio harveyi, highlighting the potent effect of dichlorination. The data for the highly active 3,4-Dichlorocinnamaldehyde suggests that other isomers, such as this compound, warrant significant investigation for their potential application in anti-virulence research.

| Compound | Concentration (µM) | Inhibition of Bioluminescence in V. harveyi BB170 (%) | Reference |

|---|---|---|---|

| Cinnamaldehyde | 100 | 49 ± 2 | plos.org |

| 4-Chloro-cinnamaldehyde | 100 | 78 ± 5 | plos.orgfigshare.com |

| 3,4-Dichloro-cinnamaldehyde | 100 | 99 ± 1 | plos.orgfigshare.com |

| 2-Nitro-cinnamaldehyde | 100 | 80 ± 2 | maynoothuniversity.ie |

Potential as a Scaffold for Rational Design of Novel Chemical Entities

In drug discovery, a "scaffold" is a core molecular structure that serves as a template for designing new compounds. maynoothuniversity.ie The cinnamaldehyde structure is considered an attractive scaffold for the rational design of new anti-infective agents due to its known biological activity and synthetic tractability. maynoothuniversity.ie The key features that can be systematically modified include the aldehyde functional group, the α,β-unsaturated bond, and the substitution pattern on the phenyl ring.

The established structure-activity relationship for cinnamaldehyde analogs provides a roadmap for rational design. plos.orgnih.gov Research has confirmed the importance of the α,β-unsaturated aldehyde moiety, which functions as a reactive Michael acceptor, for QS inhibitory activity. maynoothuniversity.ie The phenyl ring provides a hydrophobic anchor, and its decoration with various substituents, such as halogens, can dramatically influence potency. plos.org

The high activity of 3,4-Dichlorocinnamaldehyde underscores the value of the dichlorinated phenyl ring within this scaffold. plos.org The specific positioning of the chlorine atoms (e.g., 2,3-dichloro vs. 3,4-dichloro) can alter the electronic properties and steric profile of the molecule, leading to differences in target binding affinity and selectivity. Therefore, the this compound framework serves as a valuable platform for creating libraries of novel chemical entities. By synthesizing derivatives with modifications to the aldehyde or the alkene, researchers can aim to optimize potency, improve metabolic stability, reduce cytotoxicity, and fine-tune the spectrum of activity against different bacterial pathogens, leading to the development of next-generation anti-virulence drugs.

Future Research Directions and Unanswered Questions in 2,3 Dichlorocinnamaldehyde Research

Exploration of Novel Synthetic Pathways and Derivatization Reactions

The future of 2,3-Dichlorocinnamaldehyde research is partly dependent on the ability to efficiently synthesize the core molecule and its analogs. While parent cinnamaldehydes are readily available, the introduction of specific substitution patterns, such as the 2,3-dichloro configuration, requires targeted synthetic strategies.

Future work should focus on developing novel, high-yield synthetic routes that are both scalable and environmentally benign. beilstein-journals.org This includes exploring modern catalytic systems and flow chemistry processes. Furthermore, a significant area of future research lies in the derivatization of the this compound scaffold to create libraries of new chemical entities. Key derivatization strategies could include:

Aldehyde Group Modification: The aldehyde functional group is a prime site for chemical modification. Reactions such as oxidation to the corresponding carboxylic acid (2,3-dichlorocinnamic acid), reductive amination to form amines, and condensation reactions to generate imines or hydrazones can yield a diverse range of analogs. beilstein-journals.orgnih.gov For instance, reaction with thiosemicarbazides can produce compounds with potential urease inhibitory activity, a strategy that has been successfully applied to other cinnamaldehyde (B126680) derivatives. nih.gov

α,β-Unsaturated System Alteration: The Michael acceptor capability of the conjugated double bond is considered crucial for the bioactivity of many cinnamaldehydes. mdpi.commaynoothuniversity.ie Future synthetic efforts could explore reactions that modify this system, such as cyclopropanation or epoxidation, to fine-tune its reactivity and selectivity towards biological nucleophiles.

Aromatic Ring Functionalization: Although the core is a dichlorinated phenyl ring, further substitutions could be explored to modulate pharmacokinetic and pharmacodynamic properties. Introducing electron-donating or electron-withdrawing groups at other positions on the phenyl ring could significantly alter the compound's biological activity profile.

A systematic exploration of these synthetic and derivatization pathways will be essential for building robust Structure-Activity Relationships (SAR).

Advanced Mechanistic Studies on Specific Molecular Targets

Identifying the precise molecular targets of this compound is paramount to understanding its biological effects and for its rational development. Cinnamaldehyde and its analogs are known to interact with a variety of biological molecules, often through covalent modification due to their electrophilic nature. maynoothuniversity.ie However, the specific targets of the 2,3-dichloro- derivative are largely uncharacterized.

Future research must employ advanced techniques to deconstruct its mechanism of action. A key study on a related compound, 3,4-dichloro-cinnamaldehyde , revealed that it inhibits quorum sensing in Vibrio harveyi by decreasing the DNA-binding ability of the LuxR response regulator. plos.orgnih.gov This provides a strong rationale for investigating whether this compound shares this or a similar mechanism.

Key future research activities should include:

Target Identification: Utilizing affinity-based proteomics and chemical probes to isolate and identify direct binding partners of this compound within cells or cell lysates.

Enzyme Inhibition Assays: Screening the compound against panels of relevant enzymes. For example, based on research on related molecules, potential targets could include bacterial cell division proteins like FtsZ or enzymes involved in microbial virulence. frontiersin.orgresearchgate.net

Biophysical Interaction Studies: Using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its identified target(s).

Advanced Spectroscopic Analysis: Employing novel analytical tools like photoionization and photoelectron photoion coincidence spectroscopy could provide unambiguous, isomer-selective identification of reactive intermediates and help elucidate complex reaction mechanisms at a molecular level. rsc.org

These mechanistic investigations will be critical for validating the compound's mode of action and guiding the design of more potent and selective analogs. nih.gov

Integration of Multi-Omics Approaches for Comprehensive Biological Efficacy Assessment

To move beyond single-target interactions and understand the holistic impact of this compound on biological systems, the integration of multi-omics technologies is essential. These approaches provide a system-wide view of the molecular changes induced by the compound, offering insights into its efficacy, off-target effects, and potential resistance mechanisms.

Metabolomics studies on cinnamaldehyde have already demonstrated its ability to significantly alter the metabolic profile of microorganisms like Escherichia coli and Mycobacterium tuberculosis, particularly affecting lipid metabolism and fatty acid composition. biocrates.comacs.org This sets a clear precedent for future research on the 2,3-dichloro- derivative.

Future research should focus on:

Metabolomics: Characterizing the global changes in the metabolome of target cells (e.g., bacterial or cancer cells) upon treatment with this compound to identify perturbed metabolic pathways.

Proteomics: Quantifying changes in protein expression to reveal cellular responses, stress pathways, and compensatory mechanisms activated by the compound.

Transcriptomics: Analyzing genome-wide changes in gene expression (mRNA levels) to understand the primary transcriptional response to the compound and identify upstream signaling pathways that are affected.

By integrating data from these different omics layers, researchers can construct comprehensive models of the compound's cellular impact, leading to a more complete understanding of its biological efficacy.

| Omics Approach | Primary Data Generated | Key Research Questions to Address | Precedent in Cinnamaldehyde Research |

|---|---|---|---|

| Metabolomics | Quantitative profiles of small molecule metabolites (e.g., amino acids, lipids, sugars) | Which metabolic pathways are disrupted? How does the cell's energy and nutrient status change? | Yes, demonstrated in E. coli and M. tuberculosis. biocrates.comacs.org |

| Proteomics | Quantitative profiles of the entire set of proteins (the proteome) | Which proteins are direct targets? What stress response or signaling pathways are activated? | Implied through target identification studies. |

| Transcriptomics | Quantitative profiles of all RNA transcripts (the transcriptome) | Which genes are up- or down-regulated? What are the primary cellular response networks? | Yes, Nrf2 signaling pathway activation noted. mdpi.com |

Development of Predictive Models for De Novo Design of Potent this compound Analogs

As more experimental data on the synthesis, activity, and mechanisms of this compound and its derivatives become available, there is a significant opportunity to develop computational models for the de novo design of new, more potent analogs. In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools for rational drug design, saving considerable time and resources compared to traditional screening. nih.gov

These approaches have been widely applied to the broader class of cinnamaldehydes to predict their activity against various targets, including cancer-related receptors and microbial enzymes. frontiersin.orgnih.govresearchgate.net For example, docking studies have been used to analyze the binding interactions of cinnamaldehyde derivatives with receptors like hCA IX and MMP-2, providing insights into the structural requirements for potent inhibition. nih.govresearchgate.net

Future research in this area should aim to:

Build a QSAR Model: Develop a robust QSAR model based on a library of synthesized this compound analogs and their corresponding biological activity data. This model would mathematically correlate specific structural features with inhibitory potency.

Perform Molecular Docking: Conduct docking studies of this compound and its virtual derivatives against the 3D structures of validated molecular targets. frontiersin.org This can predict binding poses and affinities, helping to prioritize which new analogs to synthesize.

ADMET Prediction: Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogs, ensuring they have drug-like characteristics. nih.gov

The ultimate goal is to create a feedback loop where computational predictions guide synthetic efforts, and the resulting experimental data is used to refine and improve the predictive models. This synergistic approach will accelerate the discovery of next-generation this compound analogs with optimized efficacy and pharmaceutical properties.

常见问题

Q. What are the recommended methodologies for synthesizing 2,3-Dichlorocinnamaldehyde with high purity?

Synthesis of this compound typically involves the Claisen-Schmidt condensation between 2,3-dichlorobenzaldehyde and acetaldehyde under basic conditions. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., ethanol or THF) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, pentane/ethyl acetate gradient) is critical for isolating the product, as demonstrated in analogous cinnamaldehyde derivatives .

- Yield optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to ketone) and reaction time (8–12 hours) to minimize side products like aldol adducts.

Q. How can researchers ensure accurate characterization of this compound?

Employ a multi-technique approach:

- Spectroscopy : Confirm the α,β-unsaturated aldehyde moiety via -NMR (δ 9.6–10.0 ppm for aldehyde proton) and IR (C=O stretch at ~1680 cm).

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to verify purity (>95%) .

- Elemental analysis : Validate empirical formula consistency (CHClO).

Intermediate-Level Questions

Q. How do steric and electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic additions?

The ortho- and meta-chlorine groups:

- Steric hindrance : Reduce accessibility to the aldehyde carbonyl, slowing nucleophilic attack (e.g., Grignard reactions).

- Electronic effects : Electron-withdrawing Cl atoms polarize the carbonyl, increasing electrophilicity but may deactivate the ring for subsequent aromatic substitution.

Comparative studies with 2-Chloro- and 4-Chlorocinnamaldehyde derivatives show a 30% lower reaction rate for 2,3-dichloro analogs in Michael additions .

Q. What analytical strategies resolve discrepancies in reported reaction yields for this compound-based Schiff base formation?

- Controlled variable testing : Replicate studies under identical conditions (solvent, temperature, catalyst).

- Statistical analysis : Apply ANOVA to assess batch-to-batch variability or outliers.

- Mechanistic probes : Use -NMR to track intermediate formation and identify side reactions (e.g., hydrolysis or dimerization) .

Advanced Research Questions

Q. How can this compound be integrated into enantioselective organocatalytic systems?

- Catalyst design : Employ chiral amines (e.g., MacMillan catalysts) to facilitate asymmetric aldol reactions.

- Substrate tuning : Modify the dichloro-substituted aromatic ring to balance electronic demand and steric bulk, as seen in [10+2] cycloadditions with related cinnamaldehydes .

- Kinetic studies : Monitor enantiomeric excess (ee) via chiral HPLC and correlate with catalyst loading (5–10 mol%).

Q. What mechanistic insights explain the divergent reactivity of this compound in photochemical vs. thermal Diels-Alder reactions?

- Photochemical pathways : UV irradiation promotes diene formation via n→π* transitions, favoring [4+2] cycloaddition with electron-deficient dienophiles.

- Thermal conditions : Lower reactivity due to reduced orbital overlap; DFT calculations suggest a higher activation energy barrier (ΔG ~25 kcal/mol) compared to unsubstituted cinnamaldehyde.

- Experimental validation : Use time-resolved spectroscopy to track intermediate lifetimes under varying conditions .

Data Presentation and Reproducibility

Q. What are best practices for presenting spectral data of this compound to enhance reproducibility?

- Full disclosure : Report solvent, instrument frequency (e.g., 400 MHz for NMR), and internal standards (e.g., TMS).

- Peak assignment : Provide expanded spectral regions and coupling constants (e.g., -values for vinyl protons).

- Open data : Deposit raw spectra in repositories like PubChem or Zenodo for peer validation .

Q. How should researchers address batch-dependent variability in the compound’s physical properties (e.g., melting point)?

- Standardized protocols : Adopt IUPAC guidelines for melting point determination (heating rate: 1°C/min).

- Impurity profiling : Use GC-MS to identify trace contaminants (e.g., residual solvents or dichloro byproducts) affecting crystallinity .

Future Directions

Q. What unexplored applications exist for this compound in materials science?

Q. How can computational modeling accelerate the optimization of this compound-based reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。